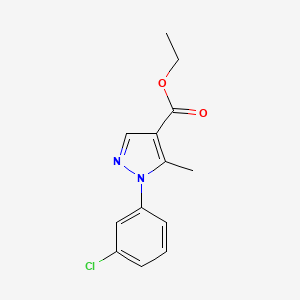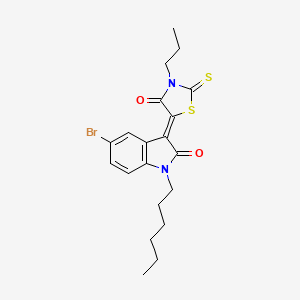![molecular formula C21H20N2O4S3 B12019435 2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12019435.png)
2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-({6-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanoil}amino)benzoico es un compuesto orgánico complejo con una fórmula molecular de C21H20N2O4S3 y un peso molecular de 460,597 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de tiazolidinona, una porción de tiofeno y un derivado del ácido benzoico. Se utiliza principalmente en la investigación científica debido a sus potenciales actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-({6-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanoil}amino)benzoico implica múltiples pasos. Un método común incluye la condensación de 2-tiofeno carboxaldehído con tiosemicarbazida para formar un intermedio de tiosemicarbazona. Este intermedio luego se somete a ciclación con α-halocetonas para formar el anillo de tiazolidinona . El paso final implica la acilación del derivado de tiazolidinona con ácido 6-aminohexanoico y posterior acoplamiento con ácido 2-aminobenzoico en condiciones de reacción específicas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso principal en investigación en lugar de aplicaciones comerciales. La síntesis se puede escalar utilizando técnicas de síntesis orgánica estándar, asegurando un control adecuado de las condiciones de reacción y los pasos de purificación para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-({6-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanoil}amino)benzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Las porciones de tiofeno y tiazolidinona se pueden oxidar en condiciones específicas.
Reducción: Los grupos carbonilo en el compuesto se pueden reducir a alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se emplean típicamente.
Sustitución: Las reacciones de sustitución electrófila se pueden facilitar utilizando reactivos como bromo (Br2) o ácido nítrico (HNO3).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de alcoholes .
Aplicaciones Científicas De Investigación
El ácido 2-({6-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanoil}amino)benzoico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-({6-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanoil}amino)benzoico no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas las enzimas y los receptores involucrados en las vías inflamatorias y microbianas . Se cree que el anillo de tiazolidinona y la porción de tiofeno juegan roles cruciales en su actividad biológica, potencialmente inhibiendo enzimas clave o interrumpiendo las membranas celulares microbianas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-((2,6-diclorofenil)amino)benzoico: Un fármaco antiinflamatorio no esteroideo con características estructurales similares.
Ácido 2-[(1-benzamido-2-metoxi-2-oxoetíl)amino]benzoico: Otro derivado del ácido benzoico con potenciales actividades biológicas.
Unicidad
El ácido 2-({6-[(5E)-4-Oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanoil}amino)benzoico se destaca por su combinación única de un anillo de tiazolidinona, una porción de tiofeno y un derivado del ácido benzoico. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C21H20N2O4S3 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
2-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
InChI |
InChI=1S/C21H20N2O4S3/c24-18(22-16-9-4-3-8-15(16)20(26)27)10-2-1-5-11-23-19(25)17(30-21(23)28)13-14-7-6-12-29-14/h3-4,6-9,12-13H,1-2,5,10-11H2,(H,22,24)(H,26,27)/b17-13+ |
Clave InChI |
MRXSCGOGYSXJAB-GHRIWEEISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12019368.png)
![N-(4-methylphenyl)-N'-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]oxamide](/img/structure/B12019381.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12019393.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12019396.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12019403.png)

![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12019412.png)
![[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate](/img/structure/B12019417.png)


![(3Z)-5-bromo-1-hexyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019436.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12019447.png)
